![molecular formula C16H27NO3 B13559294 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-({bicyclo[222]octan-1-yl}carbamoyl)heptanoic acid is a compound that features a unique bicyclic structureThe bicyclo[2.2.2]octane moiety is a privileged structure found in many natural products and synthetic analogues, making it a valuable scaffold for drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the enantioselective synthesis process. The development of efficient and scalable methods for the preparation of bicyclo[2.2.2]octane derivatives is crucial for their application in various industries. The use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes has also been explored for the synthesis of bicyclo[2.2.2]octane derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclo[2.2.2]octane moiety is known for its stability, making it a suitable candidate for various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organic bases, Lewis acids, and other catalytic agents. The reaction conditions are typically mild, allowing for the preservation of the bicyclic structure while facilitating the desired chemical transformations .
Major Products: The major products formed from the reactions of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the bicyclic scaffold.
Scientific Research Applications
7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, the bicyclo[2.2.2]octane moiety is found in many biologically significant molecules, such as antibiotics and alkaloids . The compound’s unique structure makes it a promising candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid include other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-carboxylates and related natural products like platencin .
Uniqueness: The uniqueness of 7-({bicyclo[22The bicyclo[2.2.2]octane moiety provides a stable and versatile scaffold for various chemical transformations and biological interactions, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
8-(1-bicyclo[2.2.2]octanylamino)-8-oxooctanoic acid |
InChI |
InChI=1S/C16H27NO3/c18-14(5-3-1-2-4-6-15(19)20)17-16-10-7-13(8-11-16)9-12-16/h13H,1-12H2,(H,17,18)(H,19,20) |
InChI Key |
ZLPZBJKMBNMKEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)NC(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


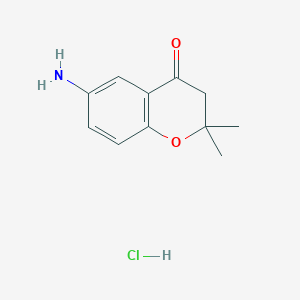
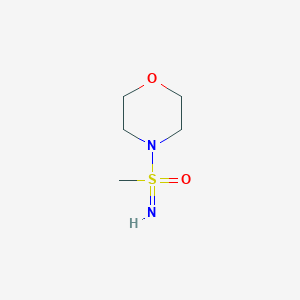
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
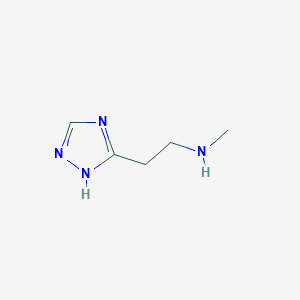

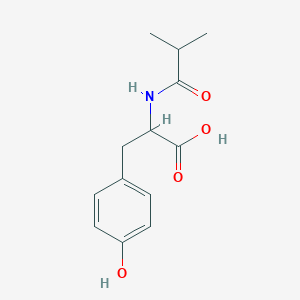
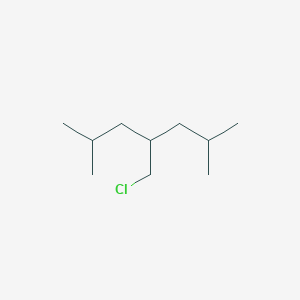





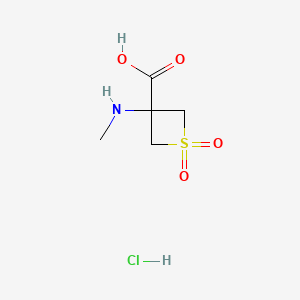
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
